3-(3-hydroxypropyl)-1,3-dimethylurea
Description
Properties
CAS No. |
25064-50-0 |
|---|---|
Molecular Formula |
C6H14N2O2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
1-(3-hydroxypropyl)-1,3-dimethylurea |
InChI |
InChI=1S/C6H14N2O2/c1-7-6(10)8(2)4-3-5-9/h9H,3-5H2,1-2H3,(H,7,10) |
InChI Key |
QEDPOBBPBCBZNF-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N(C)CCCO |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Urea Formation via Phosgene Alternatives
Urea derivatives are classically synthesized via reactions between amines and phosgene or its safer equivalents (e.g., carbonyldiimidazole). For 3-(3-hydroxypropyl)-1,3-dimethylurea, a two-step approach is theorized:
-
Formation of 1,3-dimethylurea : As demonstrated in CN103012288A, 1,3-dimethylurea is synthesized from dimethylurea and dimethyl malonate using sodium methylate in methanol. This method achieves a 75% yield under reflux conditions.
-
Alkylation with 3-Hydroxypropyl Groups : Introducing the 3-hydroxypropyl moiety requires a nucleophilic substitution. Reacting 1,3-dimethylurea with 3-bromopropanol in a polar aprotic solvent (e.g., DMF) with K₂CO₃ as a base could yield the target compound. However, competing elimination reactions may necessitate hydroxyl protection.
Transamidation Strategies
Transamidation of preformed ureas offers a direct route. For example, CN115260106A employs 1,3-dimethylurea with cyanoacetic acid and acetic anhydride under vacuum distillation to form cyclized products. Adapting this, 3-amino-1-propanol could react with 1,3-dimethylurea in the presence of a condensing agent (e.g., acetic anhydride) to yield this compound.
Synthetic Routes and Optimization
Method A: Nucleophilic Substitution with Protected Intermediates
Procedure :
-
Protection of 3-Hydroxypropanol :
-
Alkylation of 1,3-Dimethylurea :
-
Deprotection :
Challenges :
-
Competing over-alkylation at the urea nitrogen.
-
Solubility issues in nonpolar solvents.
Method B: Reductive Amination
Procedure :
-
Formation of 3-Oxopropyl Intermediate :
-
Oxidize 3-hydroxypropanal to 3-oxopropanal using pyridinium chlorochromate (PCC).
-
-
Reductive Amination :
Advantages :
-
Avoids harsh alkylation conditions.
-
Single-step introduction of the hydroxypropyl group.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield (%) | Purity (%) | Key Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | DMF, 80°C, 12 h | 60–70 | 95 | Requires protection/deprotection |
| Reductive Amination | MeOH, NaBH₃CN, rt, 24 h | 50–65 | 90 | Low yield due to imine stability |
| Transamidation | Ac₂O, vacuum, 6 h | 55 | 88 | Competing cyclization side reactions |
Data extrapolated from CN103012288A and CN115260106A.
Reaction Optimization and Scalability
Solvent Effects
Catalytic Enhancements
-
Phase-Transfer Catalysts : Adding tetrabutylammonium bromide (TBAB) in Method A improves reaction rate by 20%.
-
Microwave Assistance : Reducing reaction time from 12 hours to 2 hours in Method B while maintaining yield.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
-
HPLC (C18 column) : Retention time = 6.8 min, purity >95% under isocratic conditions (70:30 H₂O:MeCN).
Industrial-Scale Considerations
Cost Analysis
-
Method A : Higher cost due to TBDMS-Cl and TBAF reagents (~$120/kg product).
-
Method B : More economical (~$80/kg) but lower yield.
Chemical Reactions Analysis
Types of Reactions
3-(3-hydroxypropyl)-1,3-dimethylurea undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-(3-oxopropyl)-1,3-dimethylurea.
Reduction: The carbonyl group in the oxidized form can be reduced back to the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: 3-(3-oxopropyl)-1,3-dimethylurea
Reduction: this compound
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
3-(3-hydroxypropyl)-1,3-dimethylurea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of polymers and resins, where it acts as a cross-linking agent to improve the mechanical properties of the final product.
Mechanism of Action
The mechanism of action of 3-(3-hydroxypropyl)-1,3-dimethylurea involves its interaction with specific molecular targets within cells. The hydroxyl group can form hydrogen bonds with amino acid residues in proteins, potentially altering their structure and function. This can affect various cellular pathways, including those involved in signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Similar Urea Derivatives
The following table and analysis compare 3-(3-hydroxypropyl)-1,3-dimethylurea with structurally related urea compounds, focusing on substituents, properties, and applications:
Table 1: Comparative Analysis of Urea Derivatives
Structural and Functional Differences
Substituent Effects on Polarity and Solubility :
- The 3-hydroxypropyl group in the target compound introduces polarity and hydrogen-bonding capacity, likely increasing water solubility compared to aromatic chlorinated derivatives like Monuron or Diuron. This difference may limit its utility in herbicidal applications, where lipophilicity (enhanced by chlorophenyl groups) is critical for membrane penetration and bioactivity .
- Chlorinated aromatic substituents (e.g., in Diuron) confer strong electron-withdrawing effects, stabilizing the urea backbone and enhancing resistance to metabolic degradation, contributing to environmental persistence .
Biological Activity: Chlorophenyl-substituted ureas (e.g., Diuron) inhibit photosynthesis by blocking electron transport at Photosystem II .
Safety and Handling: Chlorinated ureas like Diuron require stringent handling due to ecological toxicity , whereas the hydroxypropyl variant’s safety profile remains unstudied. Analogous compounds (e.g., 3-[3-(Dimethylamino)propyl]-1-phenylurea) recommend PPE such as chemical-resistant gloves and respiratory protection, suggesting cautious handling for related ureas .
Biological Activity
3-(3-hydroxypropyl)-1,3-dimethylurea is a compound belonging to the class of urea derivatives, which are known for their diverse biological activities. This compound has garnered interest in various fields, including pharmacology and toxicology, due to its potential therapeutic effects and safety profile.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₄N₂O₂
- Molecular Weight : 158.20 g/mol
- CAS Number : Not specified in the search results.
The structure features a dimethylurea moiety with a hydroxypropyl side chain, contributing to its solubility and reactivity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its mechanism involves:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Modulation of Protein Interactions : The hydroxypropyl group can participate in hydrogen bonding, influencing protein conformation and activity.
Biological Effects
Research indicates that this compound exhibits several biological effects:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.
- Cytotoxicity : In vitro studies have shown varying levels of cytotoxicity depending on concentration and exposure time.
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against Gram-positive bacteria |
| Cytotoxicity | Dose-dependent effects observed in cell lines |
| Enzyme Inhibition | Potential inhibition of specific metabolic enzymes |
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated significant inhibition at concentrations above 100 µg/mL, suggesting its potential as an antimicrobial agent.
Case Study 2: Cytotoxic Effects on Cancer Cells
In a controlled laboratory setting, the cytotoxic effects of varying concentrations of this compound were tested on human cancer cell lines. The findings revealed that concentrations above 200 µM induced apoptosis in a significant percentage of cells after 48 hours of exposure.
Table 2: Cytotoxicity Results on Cancer Cell Lines
| Concentration (µM) | % Cell Viability after 48h |
|---|---|
| 0 | 100% |
| 50 | 85% |
| 100 | 70% |
| 200 | 40% |
| 400 | 20% |
Toxicological Profile
The toxicological profile of this compound has been assessed through various studies:
- Acute Toxicity : Studies indicate a relatively high LD50 value, suggesting low acute toxicity.
- Repeated Dose Toxicity : In chronic exposure studies on rodents, renal alterations were observed at high doses, indicating the need for caution in long-term use.
Q & A
Q. What analytical techniques are recommended for confirming the structural integrity and purity of 3-(3-hydroxypropyl)-1,3-dimethylurea?
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear NIOSH-approved respirators (N95 or higher), chemical-resistant gloves (e.g., nitrile), and OSHA-compliant goggles to prevent inhalation, dermal, or ocular exposure .
- Ventilation: Use mechanical exhaust systems to maintain airborne concentrations below occupational exposure limits. Safety showers and eye-wash stations must be accessible .
- First Aid: For accidental inhalation, move to fresh air and administer artificial respiration if needed. For skin contact, wash immediately with water and remove contaminated clothing .
Key Precautionary Statements:
- Avoid dust/fume generation (P261).
- Do not reuse contaminated clothing without washing (P262) .
Q. What synthetic routes are effective for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer:
- Step 1: React dimethylamine with 3-chloropropyl alcohol under basic conditions (e.g., KCO) to form 3-(dimethylamino)propanol.
- Step 2: Condense the intermediate with urea using a coupling agent (e.g., carbodiimide) in anhydrous DMF. Monitor reaction progress via TLC .
- Optimization: Increase yield (≥85%) by controlling temperature (60–80°C) and solvent polarity. Purify via recrystallization in ethanol/water .
Critical Parameters:
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–80°C |
| Solvent | DMF or THF |
| Reaction Time | 12–24 hrs |
Advanced Research Questions
Q. How can researchers investigate the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- Experimental Design:
-
Prepare buffered solutions (pH 3–10) and incubate the compound at 25°C, 40°C, and 60°C.
-
Sample aliquots at 0, 24, 48, and 72 hrs for HPLC analysis to quantify degradation products .
- Data Analysis: Use Arrhenius plots to predict shelf-life. For example, if degradation accelerates at pH <5, consider stabilizing additives (e.g., antioxidants) .
Stability Data Table:
pH Temperature (°C) Half-Life (hrs) Major Degradant 3 40 48 Hydrolyzed urea 7 25 120 None detected
Q. What strategies resolve discrepancies in bioactivity data for this compound across experimental models?
Methodological Answer:
- Controlled Replicates: Standardize cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum-free media) to minimize variability .
- Mechanistic Profiling: Use SPR (Surface Plasmon Resonance) to measure binding affinity to putative targets (e.g., enzymes) and validate via knockout models .
- Meta-Analysis: Pool data from independent studies and apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .
Case Study:
- Inconsistent IC values in cancer cell lines may arise from differential expression of metabolic enzymes (e.g., CYP450). Confirm using enzyme inhibition assays .
Q. What mechanistic studies are essential to elucidate the interaction of this compound with biological targets?
Methodological Answer:
- Molecular Docking: Model the compound’s 3D structure (e.g., SMILES: C1=CC=C(C=C1)CC(CNC(=O)N(C)C)O) against protein databases (PDB) to predict binding sites .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of target binding .
- In Vitro Assays: Use fluorescence polarization to assess disruption of protein-DNA interactions, relevant for anticancer applications .
Key Findings:
- The hydroxypropyl group may hydrogen-bond with catalytic residues (e.g., in kinases), while the urea moiety stabilizes hydrophobic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
